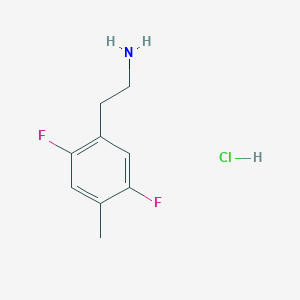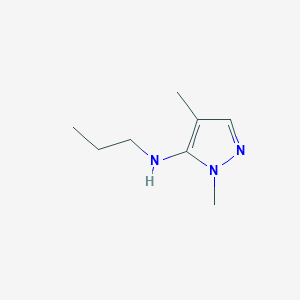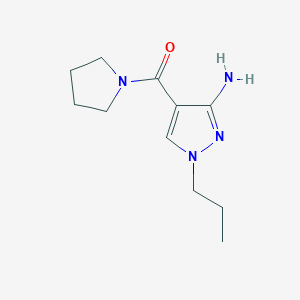
2-(2,5-Difluoro-4-methylphenyl)ethan-1-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,5-Difluoro-4-methylphenyl)ethan-1-amine hydrochloride is a chemical compound with potential applications in various fields, including medicinal chemistry and material science. This compound is characterized by the presence of two fluorine atoms and a methyl group on the phenyl ring, which can influence its chemical reactivity and biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,5-Difluoro-4-methylphenyl)ethan-1-amine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 2,5-difluoro-4-methylbenzene.
Bromination: The aromatic ring is brominated to introduce a bromine atom at the benzylic position.
Amination: The brominated intermediate undergoes a nucleophilic substitution reaction with ethan-1-amine to form the desired amine.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of imines or nitriles.
Reduction: Reduction reactions can convert the amine group to an alkylamine.
Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, such as nitration or sulfonation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like nitric acid for nitration or sulfuric acid for sulfonation are employed.
Major Products:
Oxidation: Formation of imines or nitriles.
Reduction: Formation of alkylamines.
Substitution: Introduction of nitro or sulfonic acid groups on the aromatic ring.
Applications De Recherche Scientifique
2-(2,5-Difluoro-4-methylphenyl)ethan-1-amine hydrochloride has several research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Material Science: The compound’s unique chemical properties make it suitable for the development of advanced materials, such as polymers and coatings.
Biological Studies: It can serve as a probe in biological assays to study receptor-ligand interactions and enzyme activity.
Mécanisme D'action
The mechanism of action of 2-(2,5-Difluoro-4-methylphenyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The presence of fluorine atoms can enhance its binding affinity and selectivity. The compound may modulate the activity of neurotransmitter receptors, leading to potential therapeutic effects in neurological conditions.
Comparaison Avec Des Composés Similaires
- 2,2-Difluoro-1-(4-methoxyphenyl)ethan-1-amine hydrochloride
- 2,2-Difluoro-2-(3-methylphenyl)ethan-1-amine
- (1R)-2,2-Difluoro-1-(4-fluorophenyl)ethan-1-amine hydrochloride
Comparison:
- Structural Differences: The position and type of substituents on the phenyl ring can significantly influence the compound’s chemical and biological properties.
- Unique Features: The presence of both fluorine atoms and a methyl group in 2-(2,5-Difluoro-4-methylphenyl)ethan-1-amine hydrochloride may confer unique reactivity and selectivity compared to its analogs.
This detailed analysis provides a comprehensive overview of this compound, highlighting its preparation methods, chemical reactions, research applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C9H12ClF2N |
|---|---|
Poids moléculaire |
207.65 g/mol |
Nom IUPAC |
2-(2,5-difluoro-4-methylphenyl)ethanamine;hydrochloride |
InChI |
InChI=1S/C9H11F2N.ClH/c1-6-4-9(11)7(2-3-12)5-8(6)10;/h4-5H,2-3,12H2,1H3;1H |
Clé InChI |
ZLHGSRCIJJNWTE-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1F)CCN)F.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![hexyl({[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11732502.png)

![[(1,3-dimethyl-1H-pyrazol-4-yl)methyl][3-(dimethylamino)propyl]amine](/img/structure/B11732514.png)
![benzyl[(1-methyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11732528.png)
![1-cyclopentyl-N-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B11732529.png)
![3-{[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]amino}-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B11732537.png)
![2-(3-{[(2-methoxyphenyl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol](/img/structure/B11732548.png)
![(3-methoxypropyl)[(1-propyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11732554.png)


![1-[1-(4-Fluorophenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B11732574.png)
![1-(2,2-difluoroethyl)-N-[(2,5-difluorophenyl)methyl]-1H-pyrazol-4-amine](/img/structure/B11732584.png)
![1,4-dimethyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-5-amine](/img/structure/B11732587.png)
![[(4-Bromo-benzyl)-methyl-amino]-acetic acid](/img/structure/B11732594.png)
